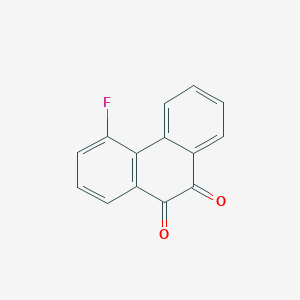
4-Fluorophenanthrene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H7FO2 It is a derivative of phenanthrene-9,10-dione, where one of the hydrogen atoms is replaced by a fluorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenanthrene-9,10-dione can be achieved through several methods. One common approach involves the fluorination of phenanthrene-9,10-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, starting from 4-fluorobenzaldehyde and 1,2-dihydroxybenzene, a series of condensation and cyclization reactions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions
4-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to 4-fluorophenanthrene-9,10-diol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Higher oxidation state compounds such as carboxylic acids.
Reduction: 4-Fluorophenanthrene-9,10-diol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 4-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the inhibition or activation of certain biological pathways, making it a valuable tool in medicinal chemistry for drug design.
類似化合物との比較
4-Fluorophenanthrene-9,10-dione can be compared with other similar compounds such as:
Phenanthrene-9,10-dione: The parent compound without the fluorine substitution.
4-Chlorophenanthrene-9,10-dione: A similar compound with a chlorine atom instead of fluorine.
4-Bromophenanthrene-9,10-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased electronegativity and reactivity, which can influence its chemical behavior and biological activity. This makes it distinct from its halogenated counterparts and the parent compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable tool in research and development
特性
CAS番号 |
5950-81-2 |
|---|---|
分子式 |
C14H7FO2 |
分子量 |
226.20 g/mol |
IUPAC名 |
4-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(16)14(10)17/h1-7H |
InChIキー |
DZCZXLZNDCIZOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


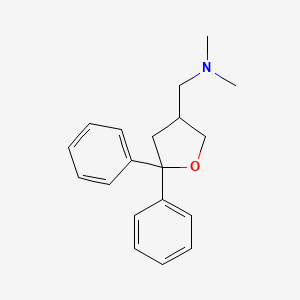
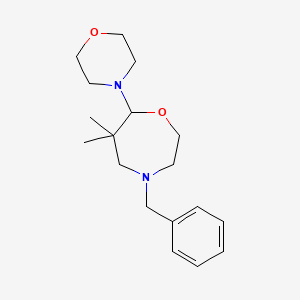
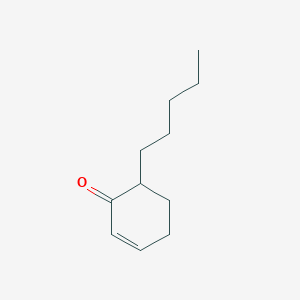
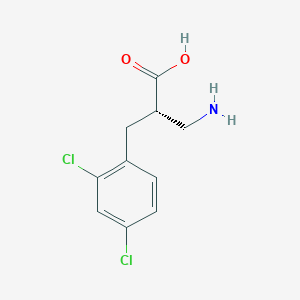
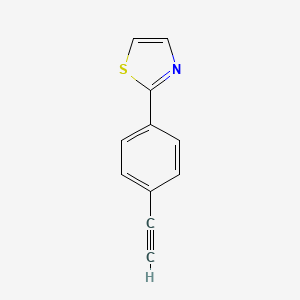
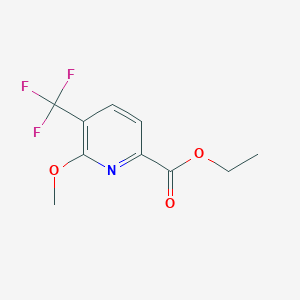
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)

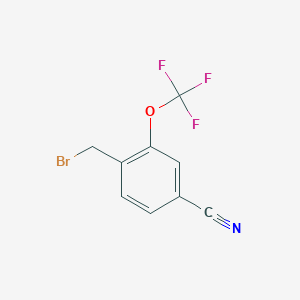
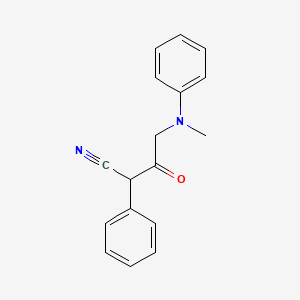


![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
